ethyl 4-(((dimethylamino)carbonyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(((dimethylamino)carbonyl)amino)benzoate, also known as ethyl 4-(dimethylamino)benzoate, is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It is a hydrophilic polymer and a derivative of 4-aminobenzoate. This compound is primarily used as a photoinitiator with strong estrogenic activity and finds applications as an ultraviolet filter in sunscreens .
Mechanism of Action
Target of Action
Ethyl 4-(dimethylcarbamoylamino)benzoate is a derivative of 4-aminobenzoate . It primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are fundamental to the sensation of pain.
Mode of Action
This compound acts as a local anesthetic . It binds to specific parts of the sodium ion channels on the nerve membrane . This binding reduces the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, it causes a reversible loss of local sensation without affecting consciousness .
Biochemical Pathways
The primary biochemical pathway affected by Ethyl 4-(dimethylcarbamoylamino)benzoate is the nerve impulse conduction pathway . By blocking sodium ion channels, it disrupts the normal flow of sodium ions, which is essential for the propagation of nerve impulses. This disruption leads to a temporary loss of sensation in the local area where the compound is applied.
Result of Action
The primary result of Ethyl 4-(dimethylcarbamoylamino)benzoate’s action is the temporary relief of pain . By blocking nerve impulses at the site of application, it numbs the area and prevents the sensation of pain from being transmitted to the brain. This makes it useful for procedures requiring local anesthesia.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(((dimethylamino)carbonyl)amino)benzoate can be synthesized through the esterification of 4-dimethylaminobenzoic acid with ethanol. The reaction typically involves the use of a dehydrating agent such as toluene and a catalyst like neodymium sesquioxide. The mixture is refluxed, and the resulting product is purified through filtration and drying .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and automated systems ensures consistent quality and yield. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(((dimethylamino)carbonyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced esters.
Substitution: Various substituted benzoates and amides.
Scientific Research Applications
Ethyl 4-(((dimethylamino)carbonyl)amino)benzoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 4-(((dimethylamino)carbonyl)amino)benzoate is unique due to its dual role as a photoinitiator and an ultraviolet filter. Similar compounds include:
2-Ethylhexyl 4-(dimethylamino)benzoate: Used as a UV filter in sunscreens.
Camphorquinone: Another photoinitiator used in dental materials.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: A photoinitiator with applications in UV-curing coatings.
These compounds share similar applications but differ in their chemical structures and specific uses.
Properties
IUPAC Name |
ethyl 4-(dimethylcarbamoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-4-17-11(15)9-5-7-10(8-6-9)13-12(16)14(2)3/h5-8H,4H2,1-3H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFWYNWBLUNSQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.